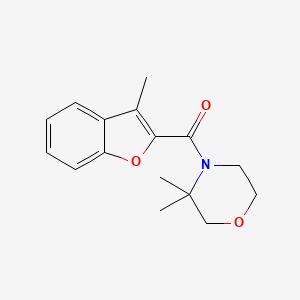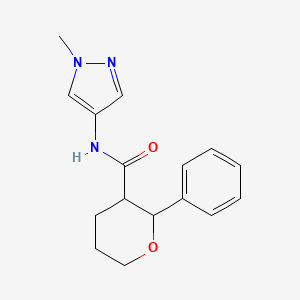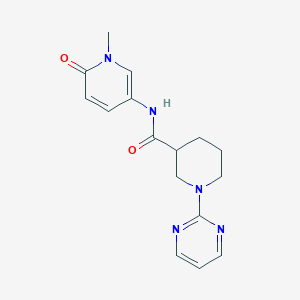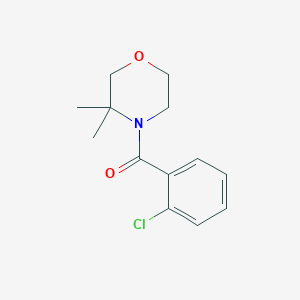
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone involves the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, it has also been shown to inhibit the activity of certain kinases, such as mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K), which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. Specifically, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In addition, it has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of using (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone in lab experiments is its potent activity and selectivity towards certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation and cancer cell growth. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for the study of (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone. One area of interest is the development of novel derivatives and analogs with improved activity and selectivity towards specific enzymes and signaling pathways. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties and applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
合成方法
The synthesis of (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone involves a multi-step process that starts with the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (3-dimethylamino)propylamine in the presence of triethylamine to form the corresponding amide. Finally, the amide is treated with paraformaldehyde and formic acid to yield the desired product.
科学研究应用
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes and signaling pathways. In addition, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
属性
IUPAC Name |
(3,3-dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-12-6-4-5-7-13(12)20-14(11)15(18)17-8-9-19-10-16(17,2)3/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASNOPVXKUALOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCOCC3(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)



![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)
